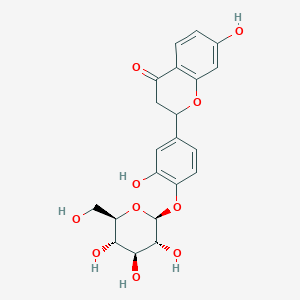
Hypoxanthine, 2-fluoro-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Isotachophoresis for Hypoxanthine Determination in Serum
Gustavsson, Olsson, and Waldenström (1982) developed an isotachophoretic method for determining hypoxanthine in serum. This technique, which used 5-Fluorouracil as an internal standard, showed potential for pediatric practice due to its adaptability to microscale applications (Gustavsson, Olsson, & Waldenström, 1982).
2. Fluorescence-Based Detection in Food Quality Assessment
Zhao et al. (2021) developed a novel fluorescence method using cysteine-functionalized copper nanoclusters for monitoring hypoxanthine in fish, providing a reliable method for assessing the freshness of aquatic products (Zhao et al., 2021).
3. Biomedical Diagnostic Applications
Zhang et al. (2018) reported the use of a fluorescent luminogen with aggregation-induced emission features, combined with xanthine oxidase, for detecting and quantifying hypoxanthine. This method holds great potential for biomedical diagnostics related to energy metabolism conditions (Zhang et al., 2018).
4. Hypoxanthine Biosensors for Meat and Fish Quality
Lawal and Adeloju (2012) reviewed the progress in the development and use of hypoxanthine biosensors, particularly for assessing fish and meat quality. They highlighted recent developments in screen-printed electrodes and nanomaterials for improved performance in hypoxanthine determination (Lawal & Adeloju, 2012).
5. Hypoxanthine as a Biomarker in Biomedical Applications
Orts-Arroyo, Castro, and Martínez-Lillo (2021) discussed the role of hypoxanthine in biochemistry research and biomedical applications, including its use as a biomarker in various disease states. They developed a diruthenium (III) compound for detecting hypoxanthine, which could lead to new sensor devices for its detection (Orts-Arroyo, Castro, & Martínez-Lillo, 2021).
Eigenschaften
IUPAC Name |
2-fluoro-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHFUVWHVNGBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293384 | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-90-6 | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)


![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)
![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)



![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)
![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)


